molecular formula C5H12ClO2P B12647941 Propylphosphonochloridic acid, propyl ester CAS No. 28830-00-4

Propylphosphonochloridic acid, propyl ester

Cat. No.: B12647941
CAS No.: 28830-00-4
M. Wt: 170.57 g/mol
InChI Key: HFIHQPNFPPBMOZ-UHFFFAOYSA-N
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Description

Propylphosphonochloridic acid, propyl ester is an organophosphorus compound characterized by the presence of a phosphonochloridic acid group esterified with a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylphosphonochloridic acid, propyl ester can be synthesized through the reaction of propylphosphonic dichloride with propanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloridic acid group. The general reaction is as follows:

Propylphosphonic dichloride+PropanolPropylphosphonochloridic acid, propyl ester+Hydrogen chloride\text{Propylphosphonic dichloride} + \text{Propanol} \rightarrow \text{this compound} + \text{Hydrogen chloride} Propylphosphonic dichloride+Propanol→Propylphosphonochloridic acid, propyl ester+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is often catalyzed by a base to neutralize the hydrogen chloride produced, thereby driving the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Propylphosphonochloridic acid, propyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water, the ester bond can be hydrolyzed to form propylphosphonic acid and propanol.

    Substitution: The chloridic acid group can be substituted by nucleophiles such as amines or alcohols to form corresponding phosphonates.

    Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acids or reduction to form phosphonites.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Propylphosphonic acid and propanol.

    Substitution: Various phosphonates depending on the nucleophile used.

    Oxidation: Phosphonic acids.

    Reduction: Phosphonites.

Scientific Research Applications

Propylphosphonochloridic acid, propyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propylphosphonochloridic acid, propyl ester involves its interaction with nucleophiles, leading to the formation of various phosphonate derivatives. These interactions are facilitated by the electrophilic nature of the phosphorus atom, which readily forms bonds with nucleophilic species. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • Methylphosphonochloridic acid, methyl ester
  • Ethylphosphonochloridic acid, ethyl ester
  • Butylphosphonochloridic acid, butyl ester

Uniqueness

Propylphosphonochloridic acid, propyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The propyl group influences the compound’s solubility, boiling point, and reactivity, making it suitable for specific applications where other esters may not be as effective.

Properties

CAS No.

28830-00-4

Molecular Formula

C5H12ClO2P

Molecular Weight

170.57 g/mol

IUPAC Name

1-[chloro(ethoxy)phosphoryl]propane

InChI

InChI=1S/C5H12ClO2P/c1-3-5-9(6,7)8-4-2/h3-5H2,1-2H3

InChI Key

HFIHQPNFPPBMOZ-UHFFFAOYSA-N

Canonical SMILES

CCCP(=O)(OCC)Cl

Origin of Product

United States

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